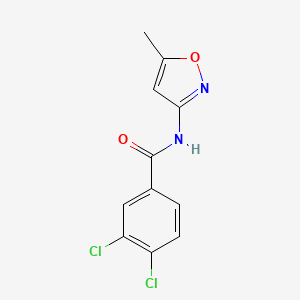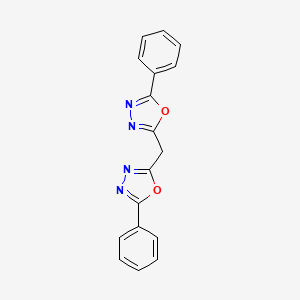
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole), commonly known as MPO, is a heterocyclic compound that has gained significant attention in the field of scientific research. MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of MPO is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and disruption of bacterial membrane integrity. MPO has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MPO has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Additionally, MPO has been found to exhibit antioxidant activity and has been shown to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPO in lab experiments include its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, the limitations of using MPO in lab experiments include its limited solubility in water and its relatively short half-life.
Direcciones Futuras
There are several future directions for the research and development of MPO. One direction is the optimization of the synthesis method to improve the yield and purity of MPO. Another direction is the investigation of the structure-activity relationship of MPO to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of MPO is relatively simple, and it has low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Further research is needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
MPO can be synthesized through a variety of methods, including the reaction of hydrazine hydrate with 2-phenylacetylhydrazide, followed by cyclization with phenyl isocyanate. Another method involves the reaction of 2-phenylacetylhydrazide with phenyl isocyanate in the presence of phosphorus oxychloride. The synthesis of MPO is relatively simple and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
MPO has been extensively studied for its biological activities, including its antimicrobial, anticancer, and antiviral properties. Studies have shown that MPO exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). MPO has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MPO has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
IUPAC Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-3-7-12(8-4-1)16-20-18-14(22-16)11-15-19-21-17(23-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFBEJQSDMIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
![N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)
![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)
![N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide](/img/structure/B5665246.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
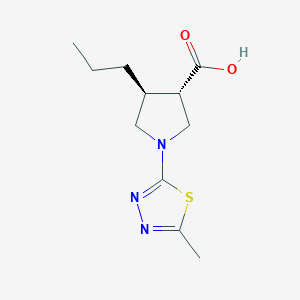
![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)
![(3R*,4S*)-4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]tetrahydrofuran-3-ol](/img/structure/B5665274.png)
![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)
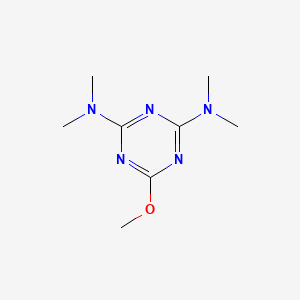
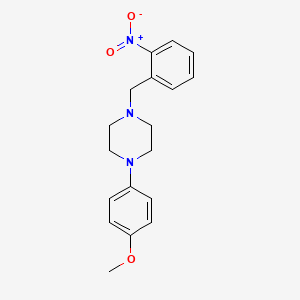
![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)
